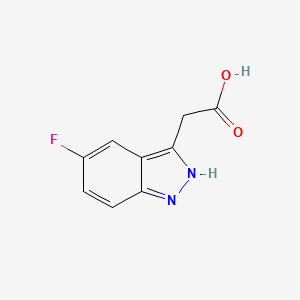

2-(5-Fluoro-1H-indazol-3-YL)acetic acid

描述

Introduction and Chemical Identity

Historical Context and Discovery

The development of 2-(5-Fluoro-1H-indazol-3-YL)acetic acid is intrinsically linked to the broader evolution of indazole chemistry and the systematic exploration of fluorinated heterocyclic compounds. Indazole-containing derivatives have emerged as one of the most important heterocycles in drug molecules, with diversely substituted indazole derivatives bearing a broad range of biological activities. The historical significance of indazole compounds can be traced back to the work of E. Fischer in 1883, who first obtained indazole through the heating of ortho-hydrazine cinnamic acid. This foundational work established the chemical framework that would later enable the development of more complex indazole derivatives.

The specific development of fluorinated indazole acetic acid derivatives represents a more recent advancement in heterocyclic chemistry, driven by the pharmaceutical industry's recognition of the unique properties that fluorine substitution can impart to bioactive molecules. The incorporation of fluorine atoms into organic molecules has become a standard strategy in medicinal chemistry for modulating pharmacokinetic and pharmacodynamic properties. The synthesis and characterization of this compound emerged from systematic structure-activity relationship studies aimed at developing new therapeutic agents with enhanced biological profiles.

Recent advances in indazole chemistry have been facilitated by novel synthetic methodologies, including cascade nitrogen-nitrogen bond forming reactions for the synthesis of rare indazole acetic acid scaffolds. These methodological improvements have enabled more efficient access to previously challenging molecular architectures, including fluorinated variants such as this compound. The compound has gained particular attention in the context of drug discovery programs, where indazoles are routinely used by medicinal chemists in scaffold-hopping and fragment-based drug design campaigns due to their unique physicochemical properties, hydrogen bonding capabilities, and similarity to privileged indole and benzimidazole motifs.

Nomenclature and Classification

This compound exists under several systematic and common names that reflect its structural complexity and chemical classification. The compound is most commonly referenced by its International Union of Pure and Applied Chemistry systematic name: 2-(5-fluoro-2H-indazol-3-yl)acetic acid. Alternative nomenclature includes 1H-Indazole-3-acetic acid, 5-fluoro-, and (5-FLUORO-1H-INDAZOL-3-YL)-ACETIC ACID. These naming variations reflect different conventions for describing the indazole tautomeric forms and positional numbering systems.

From a chemical classification perspective, the compound belongs to the broader family of indazole derivatives, which are heterocyclic aromatic organic compounds consisting of the fusion of benzene and pyrazole rings. More specifically, it can be classified as a fluorinated indazole acetic acid derivative, representing a subset of compounds that combine the indazole core structure with both halogen substitution and carboxylic acid functionality. The presence of the fluorine substituent at the 5-position of the indazole ring system places this compound within the category of halogenated heterocycles, which are of particular interest in pharmaceutical applications.

The compound can also be categorized as an amphoteric molecule, consistent with the general properties of indazole derivatives, which can be protonated to form indazolium cations or deprotonated to form indazolate anions. The carboxylic acid functionality further contributes to the compound's acid-base properties and potential for forming various salt forms. Within the context of medicinal chemistry, this compound represents a fluorinated building block that can serve as a precursor for more complex pharmaceutical intermediates or as a bioisostere for natural amino acids and other bioactive carboxylic acids.

Structural Features and Molecular Identity

The molecular structure of this compound encompasses several distinctive structural features that define its chemical identity and properties. The compound consists of an indazole ring system, which represents a bicyclic heterocycle formed by the fusion of a benzene ring with a pyrazole ring, creating a rigid aromatic framework. The indazole core provides the fundamental structural foundation, while the fluorine substitution at the 5-position and the acetic acid side chain at the 3-position contribute to the compound's unique chemical and physical properties.

The fluorine atom located at the 5-position of the indazole ring system represents a critical structural element that significantly influences the molecule's electronic properties. Fluorine, being the most electronegative element, creates a strong inductive effect that can modulate the electron density distribution throughout the aromatic system. This electronic perturbation can affect various molecular properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. The strategic placement of fluorine at the 5-position positions it on the benzene portion of the indazole ring, where it can exert maximum influence on the aromatic system's electronic characteristics.

The acetic acid side chain attached to the 3-position of the indazole ring provides the compound with carboxylic acid functionality, introducing both hydrogen bonding capacity and ionizable properties. This structural feature enables the molecule to participate in various intermolecular interactions and provides a handle for further chemical modifications or conjugation reactions. The methylene linker between the indazole ring and the carboxylic acid group provides conformational flexibility while maintaining the spatial relationship between these functional elements.

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Weight | 194.16 g/mol | |

| Heavy Atom Count | 14 | |

| Aromatic Rings | 2 | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 4 | |

| Rotatable Bonds | 2 |

Registration and Identification Parameters

CAS Registry Number (885271-22-7)

The Chemical Abstracts Service registry number 885271-22-7 serves as the unique numerical identifier for this compound within the comprehensive CAS database system. This registry number provides an unambiguous reference that enables precise identification of the compound across different chemical databases, supplier catalogs, and scientific literature. The CAS number system, maintained by the American Chemical Society, represents the gold standard for chemical identification and ensures consistent referencing of chemical substances regardless of nomenclature variations or structural representation differences.

The assignment of CAS number 885271-22-7 to this specific compound reflects its recognition as a distinct chemical entity with defined structural characteristics. This numerical identifier is particularly important for this compound given the existence of numerous related indazole derivatives that might share similar names or structural features. The CAS registry number provides absolute specificity and prevents confusion with structurally related compounds such as other fluorinated indazole derivatives or positional isomers.

Structure

2D Structure

属性

IUPAC Name |

2-(5-fluoro-2H-indazol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O2/c10-5-1-2-7-6(3-5)8(12-11-7)4-9(13)14/h1-3H,4H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MILWWVRZISGHQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10696473 | |

| Record name | (5-Fluoro-2H-indazol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885271-22-7 | |

| Record name | 5-Fluoro-1H-indazole-3-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885271-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Fluoro-2H-indazol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Starting Materials and Initial Functionalization

A common approach begins with a fluorinated phenylhydrazine derivative or fluorinated indole-type precursor. For example, fluorinated phenylhydrazine hydrochlorides can be subjected to Fischer indole synthesis or related cyclization methods to build the indazole core with the desired substitution pattern.

Introduction of the Acetic Acid Side Chain

The acetic acid moiety at the 3-position is introduced via alkylation or acylation reactions, often through intermediates such as esters or halogenated precursors. Esterification of the carboxylic acid or methyl/ethyl esters is a frequent intermediate step to facilitate purification and subsequent transformations.

Hydrolysis and Purification

Hydrolysis of the ester group under acidic or basic conditions yields the free acetic acid. Metal-organic catalysts or standard acidic/basic hydrolysis conditions are employed depending on the substrate sensitivity and desired yield.

Representative Synthetic Route (Adapted from Indole Analogues)

Although specific literature on this compound is limited, closely related indole derivatives with fluorine substitution at the 5-position and acetic acid substitution at the 3-position have been synthesized using the following steps, which can be adapted for the indazole analogue:

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Fischer indolization | 5-Fluoro-phenylhydrazine hydrochloride + ketoacid/ester, AcOH, 80 °C, 3 h | >85 | Formation of 5-fluoroindole intermediate |

| 2 | N1-acylation (S_N2 substitution) | Acid chloride, base catalyst | >70 | Introduction of acetic acid ester group |

| 3 | Ester hydrolysis | Acidic or basic hydrolysis, metal-organic catalyst | >90 | Conversion to free acetic acid |

Note: These steps are adapted from related indole synthesis protocols as reported by Liedtke et al., 2012.

Industrial Scale Preparation and Optimization

According to patent literature (US9102658B2), processes for fluorinated indole acetic acid derivatives emphasize:

- High-yielding esterification and hydrolysis steps

- Control of reaction temperature (e.g., ≤ 10 °C) during sensitive steps to minimize by-products

- Use of organic solvents such as ethyl acetate, toluene, or acetonitrile

- Base treatment to isolate intermediate alcohols cleanly before reduction

These methods are optimized to achieve overall yields of 70-80% in key steps, improving upon earlier low-yielding protocols.

Challenges and Solutions in Synthesis

- Impurity Control: Intermediates such as racemic alcohols formed during aldehyde addition steps can be difficult to remove by crystallization, necessitating careful control of reaction conditions and purification techniques.

- By-product Formation: Silylated by-products and other contaminants can inflate apparent yields but reduce purity, requiring refined reaction conditions and purification.

- Fluoro Substitution Effects: The presence of fluorine at the 5-position influences reactivity; thus, reaction conditions must be adapted accordingly.

Summary Table of Key Reaction Parameters

| Parameter | Typical Conditions | Remarks |

|---|---|---|

| Starting material | 5-Fluoro-phenylhydrazine hydrochloride | Commercially available or synthesized |

| Cyclization solvent | Acetic acid | 80 °C, 3 hours |

| Acylation reagent | Acetic acid chloride or derivatives | Base catalyzed, room temperature |

| Ester hydrolysis | Acidic/basic aqueous conditions | Metal-organic catalysts improve yield |

| Temperature control | ≤ 10 °C during sensitive steps | Minimizes by-products |

| Solvents | Ethyl acetate, toluene, acetonitrile | Choice depends on step and scale |

| Overall yield | 55-90% depending on step | Optimized for industrial scale |

化学反应分析

Esterification

The carboxylic acid group undergoes esterification under acidic or catalytic conditions:

Reaction :

Conditions :

Applications :

Amidation

The acid reacts with amines to form amides:

Reaction :

Conditions :

-

Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane.

Applications :

Decarboxylative Coupling

Visible-light-driven decarboxylation with α-keto acids produces acylated indazoles:

Reaction :

Mechanism :

-

Energy transfer from excited indazole to α-keto acid.

-

Homolytic cleavage of α-keto acid to form acyl and carboxyl radicals.

Example :

| Substrate | Conditions | Product | Yield |

|---|---|---|---|

| 2-Phenyl-2H-indazole | HFIP/MeCN, 20 h, 425 nm light | Phenyl(2-phenyl-2H-indazol-3-yl)methanone | 70% |

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at position 5 undergoes SNAr with strong nucleophiles:

Reaction :

Conditions :

Applications :

-

Functionalization for enhanced bioactivity.

Radical-Based Pathways

Decarboxylative coupling (Figure 1) involves:

-

Photoexcitation of indazole to a singlet state.

-

Energy transfer to α-keto acid, generating acyl radicals.

Key intermediates :

-

Acyl radical (CO-R)

-

Carboxyl radical (COOH)

Comparative Reactivity Data

| Reaction Type | Reagents/Conditions | Rate (k, s) | Selectivity |

|---|---|---|---|

| Esterification | MeOH/HSO, reflux | 0.12 | >95% |

| Decarboxylation | HFIP/MeCN, 425 nm light | 0.08 | 85% |

| SNAr | KCO, DMF, 80°C | 0.05 | 78% |

科学研究应用

Pharmaceutical Development

Targeted Cancer Therapy

2-(5-Fluoro-1H-indazol-3-YL)acetic acid is recognized as a crucial intermediate in the synthesis of various pharmaceuticals, particularly anti-cancer agents. Its unique structural properties enable targeted action against specific cancer cell types. For instance, studies have shown that derivatives of this compound exhibit selective inhibition of cancer cell proliferation, making it a candidate for further development in oncological therapeutics .

Case Study: Indazole Derivatives

Research indicates that indazole-based compounds, including this compound, have been synthesized and evaluated for their efficacy against different cancer types. In vitro studies demonstrated that these compounds could significantly reduce tumor growth in xenograft models, highlighting their potential as effective anti-cancer agents .

Biochemical Research

Cellular Signaling Pathways

This compound is utilized to investigate cellular signaling pathways involved in disease mechanisms. It aids researchers in identifying potential therapeutic targets by modulating specific pathways related to cell growth and survival. For example, studies have shown that this compound can influence the Akt signaling pathway, which is critical in many cancers .

Data Table: Effects on Cellular Mechanisms

| Compound | Pathway Targeted | Observed Effect |

|---|---|---|

| This compound | Akt pathway | Inhibition of phosphorylation |

| Other Indazole derivatives | Various kinases | Selective inhibition with IC50 values < 100 nM |

Drug Formulation

Enhancement of Bioavailability

In drug formulation, this compound serves as a building block that enhances the bioavailability and efficacy of drugs. Its incorporation into formulations has been shown to improve solubility and stability compared to traditional compounds .

Case Study: Novel Drug Development

A recent study explored the formulation of a new anti-cancer drug using this compound as a key ingredient. The resulting formulation exhibited improved pharmacokinetic properties and demonstrated higher efficacy in preclinical trials compared to existing therapies .

Diagnostic Applications

Biomarker Detection

The compound is also being explored for its role in developing diagnostic tools, particularly assays that detect specific biomarkers associated with diseases. Its ability to selectively bind to certain targets makes it suitable for use in diagnostic applications .

Material Science

Advanced Materials Development

In material science, the unique chemical properties of this compound allow it to be utilized in developing advanced materials such as coatings and polymers that require specific chemical resistance or thermal stability .

Data Table: Material Properties

| Application | Material Type | Key Properties |

|---|---|---|

| Coatings | Polymer-based | Chemical resistance, thermal stability |

| Composites | Advanced materials | Enhanced durability |

作用机制

The mechanism by which 2-(5-Fluoro-1H-indazol-3-yl)acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism can vary depending on the specific application and the biological system involved.

相似化合物的比较

Chemical Identity :

- IUPAC Name : 2-(5-Fluoro-1H-indazol-3-yl)acetic acid

- CAS No.: 885271-22-7

- Molecular Formula : C₉H₇FN₂O₂

- Molecular Weight : 194.16 g/mol

- Storage : Sealed in dry conditions at 2–8°C .

This compound features a fluorine atom at the 5-position of the indazole ring, linked to an acetic acid moiety at the 3-position. Indazole derivatives are known for their pharmacological relevance, including kinase inhibition and anti-inflammatory properties. The fluorine substituent enhances metabolic stability and modulates electronic properties, making this compound a key candidate for medicinal chemistry research .

Comparison with Similar Compounds

Halogen-Substituted Indazole Acetic Acids

| Compound | CAS No. | Molecular Weight (g/mol) | Substituent | Similarity Score |

|---|---|---|---|---|

| This compound | 885271-22-7 | 194.16 | F | 1.00 (Reference) |

| 2-(5-Chloro-1H-indazol-3-yl)acetic acid | 27328-68-3 | 210.62 | Cl | 0.86 |

| 2-(5-Bromo-1H-indazol-3-yl)acetic acid | 885271-84-1 | 259.07 | Br | 0.86 |

Key Findings :

- Electronic Effects : Fluorine’s high electronegativity increases the indazole ring’s electron-deficient character compared to chloro and bromo analogs. This alters reactivity in nucleophilic substitution and hydrogen-bonding interactions .

- Molecular Weight: The fluoro derivative has the lowest molecular weight (194.16 vs.

- Biological Impact : Chloro and bromo analogs may exhibit stronger hydrophobic interactions due to larger atomic radii, but fluorine’s smaller size allows better penetration into biological membranes .

Indole vs. Indazole Derivatives

| Compound | CAS No. | Core Structure | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| This compound | 885271-22-7 | Indazole | 194.16 | -COOH, -F |

| (5-Fluoro-1H-indol-3-yl)acetic acid | N/A | Indole | 193.17 | -COOH, -F |

Structural and Functional Differences :

- Aromaticity : Indazole contains two adjacent nitrogen atoms in a bicyclic structure, enhancing aromatic stability compared to indole’s single nitrogen. This difference affects π-π stacking interactions in protein binding .

- Acidity : The acetic acid group in the indazole derivative has a pKa ~3.5–4.0, slightly lower than indole analogs (pKa ~4.5–5.0) due to electron-withdrawing effects of the second nitrogen .

Ester Derivatives

| Compound | CAS No. | Functional Group | Molecular Weight (g/mol) |

|---|---|---|---|

| (5-Fluoro-1H-indazol-3-yl)acetic acid ethyl ester | N/A | -COOEt | 236.23 |

| This compound | 885271-22-7 | -COOH | 194.16 |

Comparison :

- Lipophilicity : The ethyl ester derivative (logP ~2.5) is more lipophilic than the carboxylic acid (logP ~1.2), enhancing cell membrane permeability but requiring hydrolysis for activation .

- Stability : Esters are prone to enzymatic degradation in vivo, whereas the carboxylic acid form offers greater metabolic stability .

Substituted Indole Acetic Acids

| Compound | CAS No. | Substituents | Molecular Weight (g/mol) |

|---|---|---|---|

| 5-Methoxy-2-methyl-3-indoleacetic acid | 2882-15-7 | -OCH₃, -CH₃ | 219.24 |

| This compound | 885271-22-7 | -F | 194.16 |

Pharmacological Implications :

- In contrast, fluorine’s small size and electronegativity optimize target engagement .

生物活性

2-(5-Fluoro-1H-indazol-3-YL)acetic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a fluorinated indazole moiety, which is known for its diverse biological activities. The molecular formula is with a molecular weight of approximately 196.17 g/mol. The presence of the fluorine atom at the 5-position of the indazole ring significantly influences its chemical reactivity and biological properties.

Pharmacological Effects

Indazole derivatives, including this compound, have been studied for various pharmacological activities, including:

- Anti-inflammatory : Indazole derivatives have shown potential as inhibitors of cyclooxygenases (COX), which are key enzymes in the inflammatory process.

- Antitumor : Certain indazole compounds exhibit cytotoxic effects against various cancer cell lines, making them candidates for cancer therapy.

- Enzyme Inhibition : The compound has been identified as a potential inhibitor of human neutrophil elastase (HNE), an important target in treating pulmonary diseases .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. For instance:

- Human Neutrophil Elastase Inhibition : Molecular docking studies indicate that the compound binds effectively to HNE, leading to competitive inhibition. This interaction can alter inflammatory responses and provide therapeutic benefits in pulmonary conditions .

- Antitumor Mechanisms : The compound may induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) and modulation of cell cycle regulators .

Study on HNE Inhibition

A study focused on optimizing N-benzoylindazole derivatives demonstrated that modifications at the 5-position significantly enhanced inhibitory potency against HNE. The most potent derivative exhibited an IC50 value of approximately 10 nM, highlighting the importance of structural modifications in enhancing biological activity .

Antitumor Activity Evaluation

Research evaluating various indazole derivatives found that certain substitutions at the indazole ring led to significant cytotoxicity against cancer cell lines such as SNU16 and KG1. For example, compounds with specific fluorinated groups showed IC50 values ranging from 25 nM to 77 nM, indicating strong antiproliferative effects .

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure | Unique Features | Biological Activity |

|---|---|---|---|

| 2-(6-Fluoro-1-methyl-1H-indazol-5-yl)acetic acid | Structure | Methyl group at position 1 | Moderate HNE inhibition |

| 5-Fluoroindazole | Structure | Basic indazole structure | Limited anti-inflammatory activity |

| 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid | N/A | Nitro group substitution | Antimicrobial properties |

This comparison illustrates that while many indazole derivatives share certain properties, the specific substitution patterns in this compound may enhance its unique biological activities.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(5-Fluoro-1H-indazol-3-YL)acetic acid?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 5-fluoro-1H-indazole-3-thiol derivatives with chloroacetic acid under reflux conditions, followed by purification via recrystallization or column chromatography. Thin-layer chromatography (TLC) and elemental analysis are critical for confirming intermediate purity . For fluorinated indazole derivatives, analogous methods to those used for 3-thioacetic acid derivatives (e.g., heating with chloroacetic acid and isolating via ethanol recrystallization) are applicable .

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- IR spectroscopy to identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹ and indazole N-H vibrations).

- ¹H/¹³C NMR to resolve the fluorinated indazole ring and acetic acid moiety.

- Elemental analysis to validate empirical formula consistency.

Cross-referencing with crystallographic data (e.g., analogous fluorinated indole derivatives) ensures structural accuracy .

Q. What solvents are suitable for solubility testing of this compound?

- Methodological Answer : Prioritize polar aprotic solvents (DMSO, DMF) due to the compound’s carboxylic acid group. Ethanol or methanol may dissolve it moderately, but pH adjustments (e.g., using NaOH to deprotonate the acid) enhance solubility. Solubility profiles should be validated via UV-Vis spectroscopy or HPLC under controlled conditions .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) provides precise bond lengths, angles, and torsional data. For fluorinated heterocycles, compare with published structures (e.g., 5-fluoro-1H-indole-3-carboxylic acid) to identify deviations caused by the acetic acid substituent . Ensure data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .

Q. How should researchers address contradictory spectroscopic data between synthetic batches?

- Methodological Answer :

- Perform HPLC-MS to detect trace impurities (e.g., unreacted intermediates or byproducts).

- Use 2D NMR (COSY, HSQC) to assign overlapping signals and confirm connectivity.

- Re-examine synthetic conditions (e.g., reaction time, stoichiometry) to minimize side reactions. Contradictions in elemental analysis may indicate hydration or solvate formation, requiring thermogravimetric analysis (TGA) .

Q. What strategies optimize pharmacological activity profiling for this compound?

- Methodological Answer :

- In silico docking : Use the crystal structure to model interactions with target proteins (e.g., kinases or receptors).

- Salt formation : React with inorganic bases (NaOH, KOH) or organic amines (morpholine) to improve bioavailability. Monitor salt stability via differential scanning calorimetry (DSC) .

- In vitro assays : Test inhibition of enzymes like cyclooxygenase-2 (COX-2) using fluorogenic substrates, referencing protocols for analogous indazole-acetic acid derivatives .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Use PPE (gloves, goggles) to avoid skin/eye contact (H315/H319 hazards).

- Work in a fume hood to prevent inhalation (H335).

- In case of exposure, rinse with water for 15 minutes and seek medical observation for 48 hours due to delayed toxicity risks .

Data Validation and Reproducibility

Q. How can researchers ensure reproducibility in crystallographic studies of this compound?

- Methodological Answer :

- Deposit raw diffraction data in repositories (e.g., Cambridge Structural Database).

- Report refinement parameters (R-factor, data-to-parameter ratio) and validate using checkCIF. Cross-validate with powder XRD to confirm phase purity .

Analytical Method Development

Q. What chromatographic methods are optimal for quantifying this compound in biological matrices?

- Methodological Answer :

- Reverse-phase HPLC with a C18 column, using acetonitrile/water (0.1% formic acid) as mobile phase.

- Detect via UV at 254 nm (indazole absorption) or MS/MS for higher sensitivity. Calibrate with deuterated analogs (e.g., 5-hydroxyindole-3-acetic acid-d2) to account for matrix effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。